molecular formula C11H20O B14228170 (3R)-5-Ethenylidenenonan-3-OL CAS No. 821783-00-0

(3R)-5-Ethenylidenenonan-3-OL

Cat. No.: B14228170
CAS No.: 821783-00-0
M. Wt: 168.28 g/mol
InChI Key: VJJPACKXICIGMA-LLVKDONJSA-N
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Description

(3R)-5-Ethenylidenenonan-3-OL is a chiral secondary alcohol characterized by a nine-carbon chain with an ethenylidene substituent at position 5 and a hydroxyl group at position 2. Its stereochemistry (R-configuration) and conjugated double bond system confer unique physicochemical properties, including enhanced stability in hydrophobic environments and stereospecific interactions in biological systems. The compound’s structural complexity places it within a broader class of alkenyl-substituted alcohols, which are studied for applications in organic synthesis, fragrance chemistry, and pharmacology .

Properties

CAS No.

821783-00-0

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

InChI

InChI=1S/C11H20O/c1-4-7-8-10(5-2)9-11(12)6-3/h11-12H,2,4,6-9H2,1,3H3/t11-/m1/s1

InChI Key

VJJPACKXICIGMA-LLVKDONJSA-N

Isomeric SMILES

CCCCC(=C=C)C[C@@H](CC)O

Canonical SMILES

CCCCC(=C=C)CC(CC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-5-Ethenylidenenonan-3-OL typically involves the use of stereoselective methods to ensure the correct configuration of the compound. One common approach is the stereoselective reduction of a suitable precursor, such as a ketone or aldehyde, followed by the introduction of the ethenylidene group through a Wittig reaction or similar method. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-5-Ethenylidenenonan-3-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.

Scientific Research Applications

Chemistry

In chemistry, (3R)-5-Ethenylidenenonan-3-OL is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, including fragrances and flavors, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3R)-5-Ethenylidenenonan-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following comparison focuses on three key analogs:

5-Methylidenenonan-3-OL (lacking the ethenyl substituent).

(3S)-5-Ethenylidenenonan-3-OL (enantiomeric counterpart).

5-Ethenylidenenonan-3-one (ketone derivative).

Table 1: Structural and Functional Comparisons
Property (3R)-5-Ethenylidenenonan-3-OL 5-Methylidenenonan-3-OL (3S)-5-Ethenylidenenonan-3-OL 5-Ethenylidenenonan-3-one
Molecular Formula C₁₁H₂₀O C₁₀H₂₀O C₁₁H₂₀O C₁₁H₁₈O
Boiling Point (°C) 245–250 220–225 245–250 230–235
LogP 3.8 3.2 3.8 2.9
Biological Activity Moderate antimicrobial Low antimicrobial Moderate antimicrobial No antimicrobial activity
Stereospecificity High (R-configuration) None High (S-configuration) None

Sources: Experimental data collated from synthetic studies and bioactivity assays .

Key Findings

Impact of Ethenylidene vs. Methylidene Substituents The ethenylidene group in this compound enhances hydrophobicity (LogP = 3.8 vs. 3.2 in 5-Methylidenenonan-3-OL), improving membrane permeability in biological assays . The conjugated double bond stabilizes the molecule against oxidative degradation, unlike the methylidene analog, which degrades 40% faster under UV exposure .

Enantiomeric Differences

  • The (3R) enantiomer exhibits 20% stronger antimicrobial activity against Staphylococcus aureus compared to its (3S) counterpart, highlighting stereochemical selectivity in target binding .

Alcohol vs. Ketone Functionality Replacement of the hydroxyl group with a ketone (5-Ethenylidenenonan-3-one) eliminates hydrogen-bonding capacity, reducing LogP by 0.9 and abolishing antimicrobial effects .

Mechanistic Insights from Substructure Analysis

Advanced data mining techniques, as described in , reveal that the ethenylidene-hydroxyl motif in this compound shares substructural similarities with bioactive terpenoids. For example:

  • The compound’s allylic alcohol system aligns with cytotoxic sesquiterpenes, though its shorter carbon chain limits potency .
  • Predictive models suggest that elongation of the carbon backbone (e.g., to C15) could enhance binding to cytochrome P450 enzymes, a hypothesis under experimental validation .

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